

KCO912: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: KCO912

Cat. No.: B1673375

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An in-depth exploration of the chemical structure, pharmacological properties, and experimental evaluation of the selective ATP-sensitive potassium (K-ATP) channel opener, **KCO912**.

This technical guide provides a detailed overview of **KCO912**, a potent and selective ATP-sensitive potassium (K-ATP) channel opener. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of K-ATP channel modulation, particularly in the context of respiratory diseases. This document outlines the chemical identity of **KCO912**, its mechanism of action, key pharmacological data, and the experimental methodologies used in its characterization.

Chemical Structure and Properties

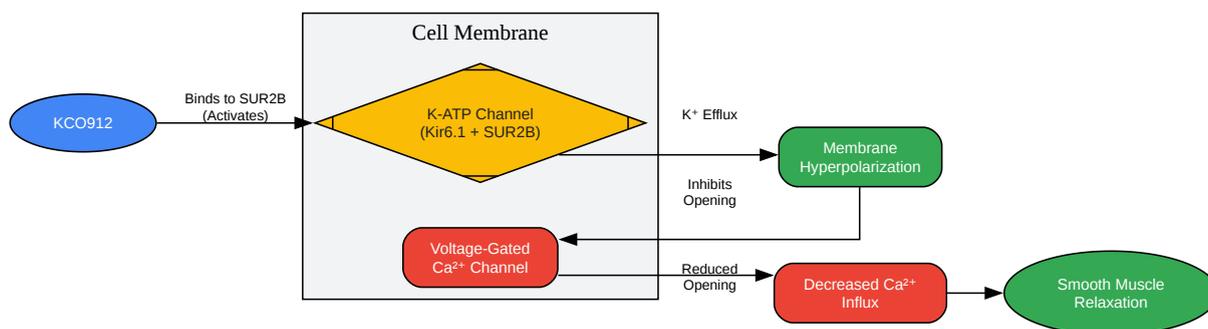
KCO912, with the systematic IUPAC name (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, is a small molecule with the chemical formula $C_{22}H_{26}N_2O_5S$.^[1] Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value
IUPAC Name	(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₅ S
Molecular Weight	430.52 g/mol
CAS Number	185695-83-4
SMILES	<chem>CC1(C)--INVALID-LINK--S(=O)(=O)Nc3ccccc3)N4CCCCC4=O">C@HO</chem>
InChI	InChI=1S/C22H26N2O5S/c1-22(2)21(26)20(24-13-7-6-10-19(24)25)17-14-16(11-12-18(17)29-22)30(27,28)23-15-8-4-3-5-9-15/h3-5,8-9,11-12,14,20-21,23,26H,6-7,10,13H2,1-2H3/t20-,21+/m1/s1

Mechanism of Action and Signaling Pathway

KCO912 is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels.[2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] K-ATP channels couple the metabolic state of a cell to its membrane potential. Under conditions of low intracellular ATP, the channels open, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.

KCO912 exerts its pharmacological effects by interacting with the SUR subunit of the K-ATP channel, specifically showing selectivity for the SUR2B subtype found in vascular and airway smooth muscle.[1][2] This interaction promotes the open state of the channel, leading to the physiological effects described above.



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K-ATP Channel Activation by **KCO912**

Pharmacological Properties

KCO912 has demonstrated significant potential in preclinical studies for the treatment of airway hyperreactivity, a key feature of asthma, at doses that do not elicit significant cardiovascular side effects.[2]

In Vitro Studies

Parameter	Species/System	Value
pKi ([³ H]P1075 binding)	Rat aortic strips	8.28
pKi ([³ H]glibenclamide binding)	Rat aortic strips	7.96
pEC ₅₀ (outward current)	HEK cells (Kir6.1 + SUR2B)	6.8
pEC ₅₀ (⁸⁶ Rb ⁺ efflux)	Rat aortic rings	7.51

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

In Vivo Studies

Parameter	Species/Model	Value
ED ₅₀ (reversal of immune complex-induced AHR)	Guinea pig (i.t.)	1 µg/kg
ED ₅₀ (reversal of ozone-induced AHR)	Guinea pig (i.t.)	0.03 µg/kg
ED ₅₀ (reversal of LPS-induced AHR)	Guinea pig (i.t.)	0.5 µg/kg
ED ₅₀ (inhibition of methacholine-induced bronchoconstriction)	Rhesus monkey (inhalation)	1.2 µg/kg
Therapeutic Ratio (vs. blood pressure changes)	Guinea pig	>100 - 3333
Therapeutic Ratio (vs. cardiovascular effects)	Rhesus monkey	>100

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

Pharmacokinetics

In rats administered **KCO912** via inhalation (3 mg/kg), the compound was found to be rapidly cleared with an initial half-life of approximately 30 minutes.[1] The ratio of the area under the concentration-time curve (AUC) in the lung to that in the blood was 190, indicating a favorable therapeutic window with localized action in the airways and limited systemic exposure.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for **KCO912**. Researchers should consult the original publication for specific details.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of **KCO912** to the SUR subunit of the K-ATP channel.

Objective: To determine the pKi of **KCO912** for the SUR2B receptor.

Materials:

- Rat aortic strips (as a source of native vascular K-ATP channels)
- [³H]P1075 (a radiolabeled K-ATP channel opener)
- [³H]glibenclamide (a radiolabeled K-ATP channel blocker)
- **KCO912** (unlabeled)
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat aortic strips in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
- Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand ([³H]P1075 or [³H]glibenclamide), and varying concentrations of unlabeled **KCO912**.
- Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Determine the IC_{50} value (the concentration of **KCO912** that inhibits 50% of the specific binding of the radioligand) and calculate the pKi using the Cheng-Prusoff equation.

Airway Hyperreactivity in Guinea Pigs

This in vivo model was used to assess the ability of **KCO912** to reverse bronchoconstriction.

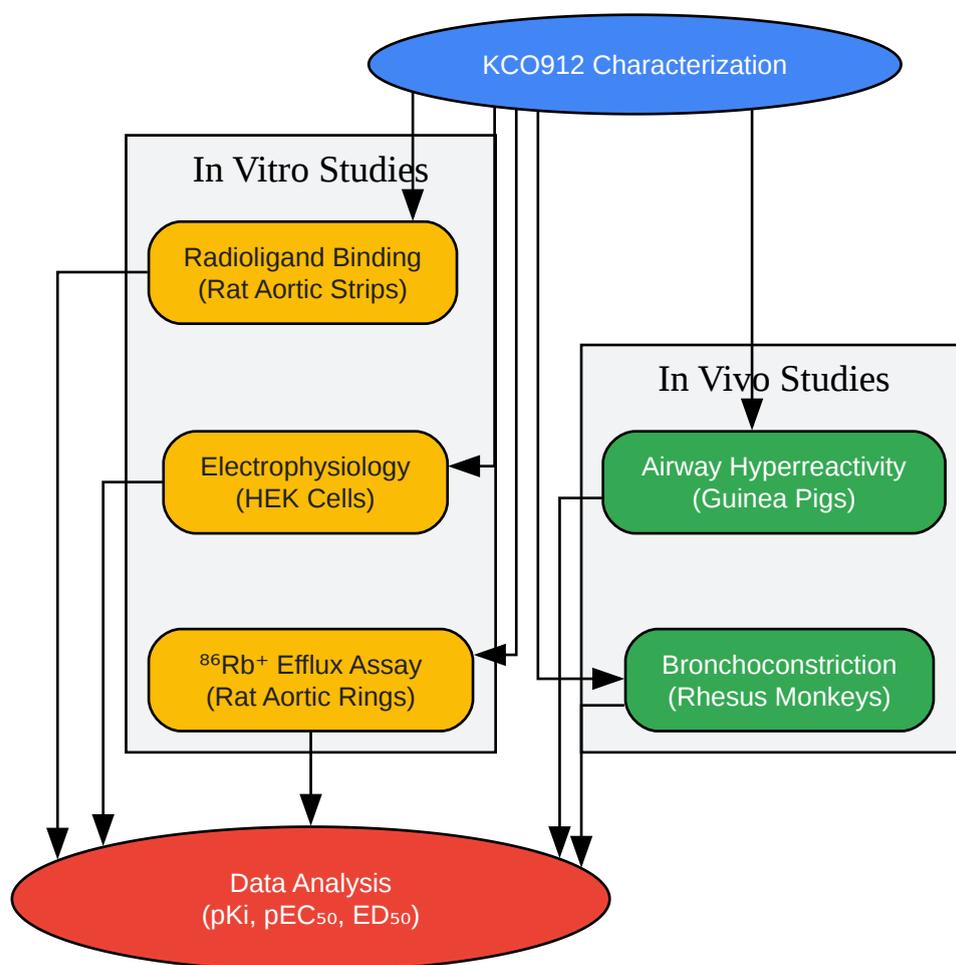
Objective: To determine the ED_{50} of **KCO912** for the reversal of induced airway hyperreactivity.

Materials:

- Male Dunkin-Hartley guinea pigs
- Inducing agent (e.g., immune complexes, ozone, or lipopolysaccharide)
- **KCO912** for intratracheal (i.t.) administration
- Anesthesia
- Whole-body plethysmograph to measure airway resistance

Procedure:

- **Induction of AHR:** Induce airway hyperreactivity in guinea pigs using a chosen stimulus (e.g., exposure to an aerosol of immune complexes).
- **Baseline Measurement:** Measure baseline airway resistance using a whole-body plethysmograph.
- **KCO912 Administration:** Administer varying doses of **KCO912** intratracheally.
- **Post-treatment Measurement:** Monitor airway resistance at specific time points after **KCO912** administration.
- **Data Analysis:** Determine the dose of **KCO912** that produces a 50% reversal of the induced increase in airway resistance (ED_{50}).



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Experimental Workflow for **KCO912** Characterization

Synthesis

A specific, publicly available, detailed synthesis protocol for **KCO912** is not readily found in the primary scientific literature. Pharmaceutical companies often protect the synthesis of their lead compounds through patents, which may not always provide the level of detail required for straightforward replication in a research setting. The synthesis of a complex molecule like **KCO912** would likely involve a multi-step process, potentially including the formation of the chromane core, introduction of the sulfonamide group, and stereoselective installation of the hydroxyl and piperidinyl moieties.

Conclusion

KCO912 is a promising preclinical candidate that demonstrates potent and selective opening of K-ATP channels, leading to the effective suppression of airway hyperreactivity in animal models without significant cardiovascular side effects. Its pharmacological profile suggests that it could be a valuable tool for further research into the role of K-ATP channels in respiratory diseases and potentially serve as a lead compound for the development of novel anti-asthmatic therapies. The data presented in this guide provide a solid foundation for researchers to understand the key characteristics of **KCO912** and to design further experiments to explore its therapeutic potential.

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